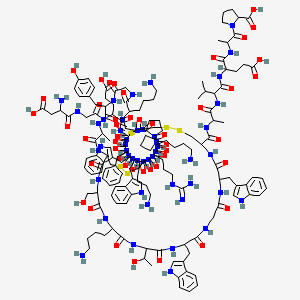

jingzhaotoxin-III

Description

Properties

IUPAC Name |

1-[2-[[4-carboxy-2-[[3-methyl-2-[2-[[13,48,66,92-tetrakis(4-aminobutyl)-74-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-83-benzyl-7-(3-carbamimidamidopropyl)-45-(1-hydroxyethyl)-51-(hydroxymethyl)-60-[(4-hydroxyphenyl)methyl]-36,42,86,89-tetrakis(1H-indol-3-ylmethyl)-57-methyl-a,2,5,8,11,14,20,26,35,38,41,44,47,50,53,56,59,62,65,68,75,78,81,84,87,90,93-heptacosaoxo-30,31,71,72,96,97-hexathia-3,6,9,12,15,21,27,34,37,40,43,46,49,52,55,58,61,64,67,76,79,82,85,88,91,94,99-heptacosazapentacyclo[52.40.4.228,69.015,19.021,25]hectane-33-carbonyl]amino]propanoylamino]butanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C174H241N47O46S6/c1-89(2)143(168(261)206-115(53-55-141(234)235)153(246)196-92(5)170(263)221-63-29-47-132(221)173(266)267)217-146(239)91(4)195-163(256)126-85-270-273-88-129-166(259)215-128-87-272-269-83-124(213-155(248)114(52-54-140(232)233)198-135(227)77-188-147(240)105(179)70-142(236)237)151(244)189-75-133(225)187-76-134(226)201-118(64-94-30-8-7-9-31-94)158(251)207-122(69-99-74-186-109-39-17-13-35-104(99)109)161(254)208-121(68-98-73-185-108-38-16-12-34-103(98)108)160(253)204-112(41-19-23-57-176)154(247)212-125(152(245)193-78-136(228)197-110(44-26-60-182-174(180)181)148(241)190-79-137(229)199-116(43-21-25-59-178)171(264)220-62-28-46-131(220)172(265)219-61-27-45-130(219)167(260)216-129)84-268-271-86-127(211-145(238)90(3)194-157(250)117(65-95-48-50-100(224)51-49-95)200-138(230)80-191-149(242)111(203-164(128)257)40-18-22-56-175)165(258)210-123(82-222)162(255)205-113(42-20-24-58-177)156(249)218-144(93(6)223)169(262)209-119(66-96-71-183-106-36-14-10-32-101(96)106)150(243)192-81-139(231)202-120(159(252)214-126)67-97-72-184-107-37-15-11-33-102(97)107/h7-17,30-39,48-51,71-74,89-93,105,110-132,143-144,183-186,222-224H,18-29,40-47,52-70,75-88,175-179H2,1-6H3,(H,187,225)(H,188,240)(H,189,244)(H,190,241)(H,191,242)(H,192,243)(H,193,245)(H,194,250)(H,195,256)(H,196,246)(H,197,228)(H,198,227)(H,199,229)(H,200,230)(H,201,226)(H,202,231)(H,203,257)(H,204,253)(H,205,255)(H,206,261)(H,207,251)(H,208,254)(H,209,262)(H,210,258)(H,211,238)(H,212,247)(H,213,248)(H,214,252)(H,215,259)(H,216,260)(H,217,239)(H,218,249)(H,232,233)(H,234,235)(H,236,237)(H,266,267)(H4,180,181,182) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELXNUZHJLTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCCN)C(C)O)CC6=CNC7=CC=CC=C76)CC8=CNC9=CC=CC=C98)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)C(=O)NC(CSSCC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC2=CNC3=CC=CC=C32)CC2=CNC3=CC=CC=C32)CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC1=CC=C(C=C1)O)CCCCN)CCCCN)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H241N47O46S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3919 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin and Molecular Pharmacology of Jingzhaotoxin-III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jingzhaotoxin-III (JZTX-III) is a peptide neurotoxin that has garnered significant interest within the scientific community due to its selective inhibition of the voltage-gated sodium channel NaV1.5.[1][2] This technical guide provides a comprehensive overview of the origin, isolation, molecular characteristics, and mechanism of action of JZTX-III. Detailed experimental protocols for its purification and characterization are provided, alongside a summary of its pharmacological properties. This document is intended to serve as a valuable resource for researchers investigating ion channel modulation and for professionals in the field of drug development exploring novel therapeutic agents.

Origin and Discovery

This compound is a natural peptide toxin isolated from the venom of the Chinese tarantula, Chilobachys jingzhao.[1][3] This species, also known as the Chinese earth tiger tarantula, is found in the Guangxi province of China. The venom of this tarantula is a complex mixture of various peptides and proteins, many of which are neurotoxins that target ion channels. JZTX-III was first isolated and characterized by a team of researchers led by Songping Liang at Hunan Normal University.[1]

Physicochemical Properties

This compound is a 36-amino acid peptide with a molecular weight of approximately 3919.5 Da.[3] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, creating a stable, compact conformation. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.

| Property | Value | Reference |

| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP | [3] |

| Molecular Weight | 3919.5 Da | [3] |

| Number of Residues | 36 | [1][3] |

| Disulfide Bridges | 3 (C4-C19, C11-C24, C18-C31) | [3] |

| Precursor Length | 63 amino acids | [1] |

Pharmacological Activity

This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.5, which is predominantly expressed in cardiac muscle.[1][2] It exhibits significantly lower activity against other NaV channel subtypes, making it a valuable tool for dissecting the physiological roles of NaV1.5. In addition to its effects on sodium channels, JZTX-III has also been shown to modulate the activity of the voltage-gated potassium channel Kv2.1.

| Target Ion Channel | Effect | IC50 / Kd | Reference |

| NaV1.5 | Selective inhibition of activation | ~350 nM | [2] |

| NaV1.2 | Inactive | - | [2] |

| NaV1.4 | Inactive | - | [2] |

| NaV1.6 | Inactive | - | [2] |

| NaV1.7 | Inactive | - | [2] |

| Kv2.1 | Inhibition | ~700 nM (IC50) / 0.43 µM (Kd) | [4] |

Mechanism of Action

This compound acts as a gating modifier of the NaV1.5 channel.[4] It is believed to bind to receptor site 4 on the channel, specifically trapping the voltage sensor of domain II (DII) in its resting state. This prevents the conformational changes necessary for channel activation in response to membrane depolarization. The interaction of JZTX-III with the NaV1.5 channel leads to a depolarizing shift in the voltage-dependence of activation.[1]

Figure 1: Proposed mechanism of this compound action on the NaV1.5 channel.

Experimental Protocols

Venom Extraction and Toxin Purification

A general workflow for the isolation and characterization of this compound is outlined below.

Figure 2: General experimental workflow for this compound isolation and characterization.

Protocol 1: Purification of Recombinant this compound using RP-HPLC

This protocol is adapted from a study on the expression of recombinant JZTX-III.

-

Column: C18 reverse-phase column (4.6 mm × 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 25% to 45% Mobile Phase B over 40 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Fraction Collection: Eluted fractions corresponding to the JZTX-III peak are collected.

-

Post-purification: Collected fractions are lyophilized for storage and subsequent use.

Molecular Cloning of the JZTX-III Precursor cDNA

The full-length cDNA encoding the precursor of JZTX-III was cloned using Rapid Amplification of cDNA Ends (RACE).[1]

Protocol 2: 3'- and 5'-RACE for JZTX-III cDNA Cloning

-

RNA Extraction: Total RNA is extracted from the venom glands of Chilobachys jingzhao.

-

cDNA Synthesis:

-

For 3'-RACE: First-strand cDNA is synthesized using an oligo(dT)-adaptor primer.

-

For 5'-RACE: First-strand cDNA is synthesized using a gene-specific antisense primer designed from a known internal sequence of JZTX-III. A homopolymeric tail (e.g., poly(dC)) is then added to the 3' end of the cDNA.

-

-

PCR Amplification:

-

For 3'-RACE: PCR is performed using a gene-specific sense primer and a primer complementary to the adaptor sequence.

-

For 5'-RACE: PCR is performed using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail (e.g., an oligo(dG) primer).

-

-

Cloning and Sequencing: The amplified RACE products are cloned into a suitable vector and sequenced to obtain the full-length cDNA sequence of the JZTX-III precursor.

Electrophysiological Characterization

The functional effects of JZTX-III on ion channels are typically assessed using the whole-cell patch-clamp technique.[1]

Protocol 3: Whole-Cell Patch-Clamp Recording of NaV1.5 Currents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Voltage Protocol:

-

Holding Potential: -100 mV.

-

Test Pulse: Depolarizing pulses from -80 mV to +60 mV in 10 mV increments for 50 ms.

-

-

Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of JZTX-III on channel activation, inactivation, and current-voltage relationships. The IC50 value is determined by applying increasing concentrations of the toxin and fitting the dose-response curve.

Conclusion

This compound represents a fascinating example of a highly selective ion channel modulator from a natural source. Its specific inhibition of the NaV1.5 channel makes it an invaluable research tool for studying the structure-function relationships of this important cardiac ion channel. Furthermore, its unique mechanism of action provides a potential scaffold for the development of novel therapeutic agents for cardiovascular diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising neurotoxin.

References

- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Jingzhaotoxin-III: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese tarantula, Chilobrachys jingzhao. This 36-amino acid peptide is a highly selective modulator of voltage-gated ion channels, demonstrating significant inhibitory activity against the cardiac sodium channel Nav1.5 and the potassium channel Kv2.1. Its unique pharmacological profile makes it a valuable molecular probe for studying the structure-function relationships of these channels and a potential lead compound for the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activity of this compound, along with detailed experimental protocols for its study.

Amino Acid Sequence and Physicochemical Properties

This compound is a single-chain polypeptide composed of 36 amino acids, with a molecular weight of approximately 3919.5 Da.[1][2] The primary sequence is characterized by a high content of charged and hydrophobic residues, which contribute to its solubility and interaction with ion channel voltage sensors.

Amino Acid Sequence: DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP[2]

The structure of this compound is stabilized by three disulfide bridges, which form an inhibitor cystine knot (ICK) motif. This structural fold is common among spider toxins and confers remarkable stability to the peptide. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.[1][2]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 3919.5 Da | [1][2] |

| Amino Acid Residues | 36 | [1] |

| Disulfide Bridges | 3 (C4-C19, C11-C24, C18-C31) | [1][2] |

| Nav1.5 IC50 | 0.35 µM / 348 nM | [3] |

| Kv2.1 IC50 | ~0.7 µM | [3] |

| Nav1.5 Binding Site | Receptor Site 4 (Domain II S3-S4 linker) | [3] |

Three-Dimensional Structure

The solution structure of this compound has been determined by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[4] The toxin adopts a compact, globular fold characteristic of the inhibitor cystine knot (ICK) family of peptides. This structure consists of a short, triple-stranded antiparallel β-sheet. This rigid core is stabilized by the three interlocking disulfide bonds, which are crucial for the toxin's biological activity and resistance to proteolysis. The surface of the molecule displays a distinct segregation of charged and hydrophobic residues, which is thought to be critical for its interaction with the voltage-sensing domains of ion channels.[4]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of the cardiac voltage-gated sodium channel Nav1.5.[1] It binds to receptor site 4 on the channel, which is located in the extracellular loop connecting the S3 and S4 transmembrane segments of domain II (DIIS3-S4).[3] By binding to this site, the toxin traps the voltage sensor in its resting conformation, thereby inhibiting channel activation. This results in a depolarizing shift in the voltage-dependence of activation.[1]

The toxin also modulates the activity of the voltage-gated potassium channel Kv2.1, albeit with a slightly lower potency.[3] The interaction with Kv2.1 also involves the voltage-sensing domain, suggesting a conserved mechanism of action across different ion channel families.

Below is a diagram illustrating the proposed mechanism of action of this compound on the Nav1.5 channel.

Caption: Proposed mechanism of this compound inhibition of the Nav1.5 channel.

Experimental Protocols

Toxin Purification

This compound is purified from the crude venom of Chilobrachys jingzhao using a two-step chromatographic process.

Protocol:

-

Cation-Exchange Chromatography:

-

Lyophilized crude venom is dissolved in Buffer A (e.g., 20 mM sodium phosphate, pH 6.5).

-

The sample is loaded onto a cation-exchange column (e.g., SP Sepharose Fast Flow) pre-equilibrated with Buffer A.

-

The column is washed with Buffer A to remove unbound components.

-

Bound peptides are eluted with a linear gradient of Buffer B (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.5).

-

Fractions are collected and screened for activity on Nav1.5 channels.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Active fractions from the cation-exchange step are pooled and diluted with 0.1% trifluoroacetic acid (TFA) in water (Solvent A).

-

The sample is loaded onto a C18 RP-HPLC column (e.g., 4.6 mm x 250 mm).

-

The toxin is eluted using a linear gradient of 25% to 45% Solvent B (0.1% TFA in acetonitrile) over a specified time (e.g., 40 minutes) at a flow rate of 1 mL/min.

-

The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

-

Caption: Workflow for the purification of this compound from crude spider venom.

Electrophysiological Recording

The effects of this compound on Nav1.5 channels are typically studied using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).

Protocol:

-

Cell Preparation: HEK293 cells expressing Nav1.5 are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ.

-

Cells are held at a holding potential of -100 mV.

-

To measure the effect on channel activation, depolarizing voltage steps are applied in 5 or 10 mV increments (e.g., from -80 mV to +60 mV for 50 ms).

-

This compound is applied to the external solution at various concentrations to determine the IC50 value.

-

Structure Determination by NMR

The three-dimensional structure of this compound is determined using 2D 1H NMR spectroscopy.

Protocol:

-

Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified this compound is prepared in H2O/D2O (9:1) or 100% D2O at a specific pH (e.g., 5.0).

-

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

-

Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space proton-proton proximities.

-

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to obtain scalar coupling information.

-

-

Structure Calculation:

-

The NMR spectra are assigned to specific protons in the amino acid sequence.

-

Distance restraints are derived from the NOESY cross-peak intensities.

-

Dihedral angle restraints are derived from scalar coupling constants.

-

These restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

-

Cloning of the this compound Precursor cDNA

The cDNA encoding the precursor of this compound can be cloned from a venom gland cDNA library of Chilobrachys jingzhao.

Protocol:

-

RNA Extraction and cDNA Library Construction:

-

Total RNA is extracted from the venom glands of the spider.

-

mRNA is purified and used as a template for the synthesis of a cDNA library using standard molecular biology techniques.

-

-

Rapid Amplification of cDNA Ends (RACE):

-

3'-RACE and 5'-RACE are performed using gene-specific primers designed from a partially sequenced peptide fragment of this compound and adapter primers.

-

The RACE products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to obtain the full-length cDNA sequence of the precursor.

-

Conclusion

This compound is a valuable pharmacological tool for the study of voltage-gated ion channels. Its high selectivity for Nav1.5 makes it a promising candidate for the development of novel anti-arrhythmic drugs. The detailed methodologies provided in this guide will facilitate further research into the structure, function, and therapeutic potential of this intriguing spider venom peptide.

References

- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Spider Toxin Inhibits Fast Inactivation of the Nav1.9 Channel by Binding to Domain III and Domain IV Voltage Se… [ouci.dntb.gov.ua]

- 3. Molecular Cloning and Sequence Analysis of the cDNAs Encoding Toxin-Like Peptides from the Venom Glands of Tarantula Grammostola rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Jingzhaotoxin-III: A Deep Dive into its Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jingzhaotoxin-III (JZTX-III) is a 36-amino acid peptide toxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1] As a highly selective blocker of the cardiac voltage-gated sodium channel Nav1.5, JZTX-III has emerged as a valuable pharmacological tool for studying the structure-function relationships of this critical ion channel.[2][3] Its unique mechanism of action and high specificity offer a promising scaffold for the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its molecular targets, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols and signaling pathways are described and visualized.

Physicochemical Properties and Structure

This compound is a polypeptide with a molecular weight of 3919.5 Da and the chemical formula C174H241N47O46S6.[2] Its primary structure consists of 36 amino acids, including six cysteine residues that form three disulfide bridges (C4-C19, C11-C24, C18-C31).[2][4] These disulfide bonds are crucial for its folded structure and biological activity. The toxin adopts a typical inhibitor cystine knot (ICK) motif, characterized by a compact structure with three β-strands.[1] This structural motif is common among spider toxins and contributes to their stability and target affinity.

Molecular Targets and Selectivity

The primary molecular target of this compound is the voltage-gated sodium channel Nav1.5, which is predominantly expressed in cardiac myocytes.[2][3] JZTX-III exhibits remarkable selectivity for Nav1.5 over other sodium channel isoforms.[2][3]

Quantitative Data on Ion Channel Activity

The inhibitory effects of this compound on various voltage-gated ion channels have been quantified in several studies. The following tables summarize the key quantitative data.

| Channel Subtype | Cell Type | Technique | Parameter | Value | Reference(s) |

| Voltage-Gated Sodium Channels (Nav) | |||||

| Nav1.5 (rat) | Rat Cardiac Myocytes | Whole-Cell Patch Clamp | IC50 | 0.38 µM (380 nM) | [1] |

| Nav1.5 (human) | HEK293 cells | Whole-Cell Patch Clamp | IC50 | 348 nM | [2][5] |

| Nav1.2 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |

| Nav1.4 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |

| Nav1.6 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |

| Nav1.7 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |

| Voltage-Gated Potassium Channels (Kv) | |||||

| Kv2.1 (rat) | Xenopus Oocytes | Two-Electrode Voltage Clamp | Kd | 0.43 µM (430 nM) | [6] |

| Kv2.1 (rat) | Xenopus Oocytes | Two-Electrode Voltage Clamp | IC50 | 0.71 µM (710 nM) | [3] |

| Kv1.4, Kv3.1, Kv4.1-4.3 | Not specified | Electrophysiology | Effect | No effect | [3] |

| Voltage-Gated Calcium Channels (Cav) | |||||

| Cav channels | Rat Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp | Effect | No effect | [1] |

Mechanism of Action

This compound acts as a gating modifier of Nav1.5.[6] It inhibits the channel by binding to the extracellular S3-S4 linker of domain II (DIIS3-S4).[2][5] This interaction traps the voltage sensor in its closed state, leading to a depolarizing shift in the voltage-dependence of activation.[1][3] Specifically, JZTX-III causes a 10-mV depolarizing shift in the channel activation threshold.[1] This mechanism is distinct from typical pore blockers and other gating modifiers like scorpion β-toxins.

The interaction of JZTX-III with the Kv2.1 channel also involves a modification of its voltage-dependent gating.[7]

Signaling Pathway of Nav1.5 Inhibition

Caption: Mechanism of this compound inhibition of the Nav1.5 channel.

Experimental Protocols

The biological activity of this compound has been characterized using a variety of experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Electrophysiology for Nav Channels

This protocol is adapted from studies on rat cardiac myocytes and HEK293 cells expressing Nav channel subtypes.

Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels.

Materials:

-

Cells: Acutely isolated rat ventricular myocytes or HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5, Nav1.2, Nav1.4, Nav1.6, Nav1.7).

-

External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. pH adjusted to 7.2 with CsOH.

-

This compound: Stock solution prepared in external solution at various concentrations.

-

Patch Clamp Rig: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).

Procedure:

-

Cell Preparation:

-

For rat cardiac myocytes: Isolate single ventricular myocytes from adult rat hearts using enzymatic digestion.

-

For HEK293 cells: Culture cells in appropriate medium and passage as needed. For recordings, plate cells on glass coverslips.

-

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Approach a single cell with the recording pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

-

Voltage Protocol and Data Acquisition:

-

To measure current-voltage (I-V) relationships, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments).

-

To determine the IC50, apply a test pulse to elicit a peak current (e.g., to -10 mV) repeatedly while perfusing the cell with increasing concentrations of this compound.

-

Record the resulting sodium currents.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step or for each toxin concentration.

-

Plot the normalized current as a function of toxin concentration and fit the data with a Hill equation to determine the IC50.

-

Caption: Workflow for whole-cell patch clamp electrophysiology.

Two-Electrode Voltage Clamp (TEVC) for Kv Channels

This protocol is based on studies of Kv2.1 channels expressed in Xenopus oocytes.

Objective: To measure the binding affinity and inhibitory effect of this compound on Kv2.1 channels.

Materials:

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: In vitro transcribed cRNA encoding the rat Kv2.1 channel.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. pH adjusted to 7.5.

-

This compound: Stock solution prepared in ND96 at various concentrations.

-

TEVC Rig: Amplifier, microelectrode puller, and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from female Xenopus laevis.

-

Inject each oocyte with cRNA encoding Kv2.1.

-

Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.

-

-

Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

-

Voltage Protocol and Data Acquisition:

-

Apply depolarizing voltage steps to elicit potassium currents (e.g., from -80 mV to +60 mV).

-

To determine Kd or IC50, apply a test pulse to elicit a steady-state current and perfuse the oocyte with increasing concentrations of this compound.

-

Record the resulting potassium currents.

-

-

Data Analysis:

-

Measure the steady-state outward current.

-

Plot the normalized current as a function of toxin concentration and fit the data to determine the Kd or IC50.

-

Cell Viability (MTT) Assay

This is a general protocol to assess the cytotoxicity of this compound on a cell line, such as HEK293 cells or cultured cardiac myocytes.

Objective: To determine if this compound has a cytotoxic effect on cells.

Materials:

-

Cells: HEK293 cells or cultured cardiac myocytes.

-

Culture Medium: Appropriate for the cell type.

-

This compound: At various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Toxin Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.

-

MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

In Vivo Activity

While extensive in vivo studies specifically for this compound are not widely published, related spider toxins have been evaluated in animal models. For instance, the toxicity of the crude venom of Chilobrachys jingzhao has been assessed in mice, with an intraperitoneal LD50 of 4.4 mg/kg.[7] Further in vivo studies are necessary to determine the pharmacokinetic and pharmacodynamic properties of purified this compound and to evaluate its therapeutic potential and safety profile in animal models of cardiac arrhythmias.

Conclusion and Future Directions

This compound is a potent and highly selective inhibitor of the cardiac sodium channel Nav1.5. Its unique mechanism of action, involving the trapping of the domain II voltage sensor, distinguishes it from other Nav1.5 modulators. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers interested in utilizing JZTX-III as a pharmacological tool.

Future research should focus on:

-

Detailed in vivo studies to assess the efficacy and safety of this compound in animal models of cardiac disease.

-

Structural studies to elucidate the precise molecular interactions between this compound and the Nav1.5 channel.

-

Structure-activity relationship studies to identify the key residues responsible for its high potency and selectivity, which could guide the design of novel, more drug-like analogues with improved therapeutic properties.

The continued investigation of this compound and related spider toxins holds significant promise for advancing our understanding of ion channel function and for the development of next-generation therapeutics for cardiovascular diseases.

References

- 1. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function and rational design of a spider toxin Ssp1a at human voltage-gated sodium channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Intricate Dance of a Spider Toxin: A Technical Guide to the Structure-Function Relationship of Jingzhaotoxin-III

For Researchers, Scientists, and Drug Development Professionals

Jingzhaotoxin-III (JZTX-III), a potent peptide neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao, presents a fascinating case study in the molecular intricacies of ion channel modulation. This technical guide provides an in-depth exploration of the structure-function relationship of JZTX-III, offering a valuable resource for researchers investigating ion channel pharmacology, venom-derived therapeutics, and the fundamental principles of protein-protein interactions.

Molecular Architecture: A Stable Scaffold for Potent Activity

This compound is a 36-amino acid peptide characterized by a highly stable and compact three-dimensional structure.[1][2] Its structural integrity is maintained by three disulfide bridges (Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31), which form the hallmark inhibitor cystine knot (ICK) motif.[1][2][3] This motif, common in spider toxins, confers remarkable resistance to chemical and thermal denaturation, a crucial attribute for its function in venom.

The solution structure of JZTX-III, determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a fold composed of three β-strands connected by four turns.[3] A key feature of its surface topography is a prominent hydrophobic patch surrounded by charged residues.[3][4] This "Janus-faced" profile, with distinct hydrophobic and charged surfaces, is believed to be critical for its interaction with the lipid membrane and the voltage-gated ion channels it targets.[4]

Dual-Target Specificity: Modulating Sodium and Potassium Channels

This compound exhibits a unique pharmacological profile, acting as a gating modifier for two distinct types of voltage-gated ion channels: the cardiac sodium channel Naᵥ1.5 and the potassium channel Kᵥ2.1.[3][5] This dual specificity is a testament to the toxin's ability to recognize conserved structural elements within the voltage-sensing domains of these channels.[3]

Inhibition of the Cardiac Sodium Channel Naᵥ1.5

JZTX-III is a selective inhibitor of the tetrodotoxin-resistant (TTX-R) Naᵥ1.5 channel, which is predominantly expressed in cardiac myocytes.[1][6][7] It displays no significant effect on other Naᵥ isoforms such as Naᵥ1.2, Naᵥ1.4, Naᵥ1.6, and Naᵥ1.7.[2][6][7] The toxin is thought to bind to neurotoxin receptor site 4 on the channel, specifically targeting the extracellular S3-S4 linker of domain II (DIIS3-S4).[2][6][7] This interaction traps the voltage sensor in its closed state, thereby inhibiting channel activation.[2]

The functional consequence of this binding is a significant depolarizing shift in the voltage-dependence of activation. For instance, JZTX-III has been shown to cause a 10-mV to 13-mV depolarizing shift in the channel activation threshold.[1][4] This means that a stronger depolarization is required to open the channel in the presence of the toxin.

Modulation of the Kᵥ2.1 Potassium Channel

In addition to its effects on Naᵥ1.5, JZTX-III also modulates the voltage-gated potassium channel Kᵥ2.1.[3][5] It binds to the voltage-sensor paddle of the Kᵥ2.1 channel, a region analogous to its binding site on Naᵥ1.5.[2][8] The interaction with Kᵥ2.1 results in a shift of the activation curve to more depolarized voltages and an acceleration of the deactivation kinetics.[4][5]

Quantitative Analysis of Toxin-Channel Interactions

The potency and affinity of this compound for its target channels have been quantified through various electrophysiological and binding assays. A summary of these key quantitative parameters is presented below.

| Parameter | Channel | Value | Experimental System | Reference |

| IC₅₀ | Naᵥ1.5 | 0.38 µM | Rat cardiac myocytes | [1][4] |

| IC₅₀ | Naᵥ1.5 | 348 nM | HEK293 cells | [6][7] |

| IC₅₀ | Kᵥ2.1 | 0.71 ± 0.01 µM | Not specified | [2] |

| Kₔ | Kᵥ2.1 | 0.43 µM | Not specified | [3][4] |

Key Residues in the Structure-Function Relationship

Site-directed mutagenesis studies have been instrumental in identifying the critical amino acid residues on both this compound and its target channels that govern their interaction.

Functional Hotspots on this compound

Alanine-scanning mutagenesis of JZTX-III has revealed distinct but partially overlapping bioactive surfaces for its interaction with Naᵥ1.5 and Kᵥ2.1.

-

Interaction with Naᵥ1.5: The binding to Naᵥ1.5 is critically dependent on two acidic residues, Asp1 and Glu3, and an exposed hydrophobic patch formed by four tryptophan residues: Trp8, Trp9, Trp28, and Trp30.[2]

-

Interaction with Kᵥ2.1: The functional surface for Kᵥ2.1 binding is composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34).[2][8]

These findings support the hypothesis that spider toxins can utilize partially overlapping surfaces to interact with different ion channel types.[2][8]

Channel Residues Crucial for Toxin Binding

Mutagenesis studies on the ion channels have also identified key residues that form the binding pocket for JZTX-III.

-

Naᵥ1.5: Mutations of Ser799, Arg800, and Leu804 in the DIIS3-S4 linker of Naᵥ1.5 have been shown to reduce the toxin's sensitivity, indicating their direct involvement in the interaction.[2]

-

Kᵥ2.1: On the Kᵥ2.1 channel, several residues in the voltage-sensor paddle are crucial for JZTX-III binding. Alanine replacement of Phe274, Lys280, Ser281, Leu283, Gln284, and Val288 significantly decreased the toxin's affinity, with Ser281 being the most critical determinant.[8]

Visualizing the Molecular Mechanisms and Experimental Approaches

To further elucidate the complex interplay between this compound and its targets, as well as the experimental workflows used to study them, the following diagrams are provided.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Endogenous KCNE Subunits Govern Kv2.1 K+ Channel Activation Kinetics in Xenopus Oocyte Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological properties of mouse and epitope-tagged human cardiac sodium channel Na v1.5 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitor Cystine Knot (ICK) Motif of Jingzhaotoxin-III: A Structural and Functional Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao. This 36-amino acid peptide has garnered significant interest in the scientific community due to its selective inhibitory effects on voltage-gated sodium (Nav) and potassium (Kv) channels, specifically Nav1.5 and Kv2.1.[1][2] At the heart of JZTX-III's remarkable stability and biological activity lies a conserved protein structural motif known as the inhibitor cystine knot (ICK).

This technical guide provides a comprehensive overview of the ICK motif within this compound, its structural characteristics, and its functional implications for ion channel modulation. We will delve into the quantitative biophysical data, detailed experimental methodologies used in its characterization, and visual representations of its structure and mechanism of action.

The Inhibitor Cystine Knot (ICK) Motif: A Core of Stability

The ICK motif is characterized by a unique disulfide bridge pattern that creates a highly stable and compact structure. In this compound, the six cysteine residues form three disulfide bonds with a CysI-CysIV, CysII-CysV, and CysIII-CysVI connectivity.[3] This arrangement forms a pseudo-knotted structure where a ring formed by two disulfide bridges and the intervening backbone is pierced by the third disulfide bond. This intricate architecture confers exceptional resistance to thermal denaturation, proteolysis, and extreme pH, making the ICK motif an attractive scaffold for drug design.

The three-dimensional structure of this compound, as determined by 2D NMR, reveals a compact fold composed of three β-strands.[1] This structural arrangement presents a hydrophobic patch on the molecular surface, which is thought to be crucial for its interaction with the voltage-sensing domains of its target ion channels.

Quantitative Data

The biophysical and pharmacological properties of this compound have been characterized through various experimental techniques. The following tables summarize the key quantitative data.

| Biophysical Properties of this compound | |

| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP[4] |

| Molecular Mass | 3919.53 Da[4] |

| Number of Residues | 36[3] |

| Disulfide Bridges | Cys4-Cys19, Cys11-Cys24, Cys18-Cys31[4] |

| Pharmacological Activity of this compound | ||

| Target Channel | Parameter | Value |

| Nav1.5 | IC₅₀ | 348 nM[4] |

| Nav1.5 | IC₅₀ | 0.38 µM[3] |

| Kv2.1 | K_d_ | 0.43 µM[1] |

| Kv2.1 | IC₅₀ | ~700 nM[2] |

Mechanism of Action

This compound functions as a gating modifier of both Nav1.5 and Kv2.1 channels.[1] Rather than physically occluding the ion conduction pore, the toxin binds to the voltage-sensing domain (VSD) of the channels, thereby altering their gating properties.

In the case of Nav1.5, JZTX-III shifts the voltage-dependence of activation to more depolarized potentials, making it more difficult to open the channel.[3] For Kv2.1, it also modifies the channel's gating, although the precise details of this interaction are still under investigation. This dual activity on both sodium and potassium channels highlights the sophisticated molecular recognition capabilities of this toxin.

Experimental Protocols

The characterization of this compound and its ICK motif has relied on a combination of biochemical, structural, and electrophysiological techniques. Below are detailed methodologies for key experiments.

Determination of Disulfide Bridges

The disulfide connectivity of this compound was determined using a chemical strategy involving partial reduction and sequence analysis.[3] A similar, detailed protocol for other spider toxins is as follows:

-

Partial Reduction:

-

Dissolve the purified peptide in 0.1 M citrate buffer (pH 3.0) containing 6 M guanidine-HCl.

-

Add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

-

Incubate the reaction mixture at 40°C for 10-30 minutes to achieve partial reduction of the disulfide bonds.

-

Stop the reaction by acidification with trifluoroacetic acid (TFA).

-

-

Separation of Intermediates:

-

Separate the partially reduced intermediates using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Elute with a linear gradient of acetonitrile in 0.1% TFA.

-

-

Alkylation and Sequencing:

-

Collect the fractions corresponding to the different partially reduced species.

-

Alkylate the free sulfhydryl groups with iodoacetamide.

-

Determine the positions of the alkylated cysteines by Edman degradation. By analyzing the different partially reduced and alkylated intermediates, the complete disulfide bridge pattern can be deduced.

-

2D NMR Structure Determination

The three-dimensional solution structure of this compound was determined using 2D ¹H NMR spectroscopy.[1] The general protocol for a related toxin, Jingzhaotoxin-I, is as follows:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in a buffer of 90% H₂O/10% D₂O or 99.9% D₂O to a concentration of 1-2 mM.

-

Adjust the pH to a value between 3.0 and 5.0.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Typical experiments include:

-

Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (< 5 Å).

-

Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to identify scalar-coupled protons.

-

-

-

Structure Calculation and Refinement:

-

Assign the NMR resonances to specific protons in the amino acid sequence.

-

Use the distance restraints from the NOESY spectra to calculate an ensemble of 3D structures using software such as CYANA or XPLOR-NIH.

-

Refine the structures to obtain a final, high-resolution model of the peptide.

-

Whole-Cell Patch-Clamp Electrophysiology

The inhibitory effects of this compound on Nav1.5 and Kv2.1 channels were quantified using the whole-cell patch-clamp technique.[2][3]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that stably or transiently expresses the ion channel of interest (Nav1.5 or Kv2.1).

-

-

Electrophysiological Recording:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the desired currents (sodium or potassium).

-

Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

-

Apply specific voltage protocols to elicit channel activation and inactivation.

-

Record the ionic currents in the absence (control) and presence of varying concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at each toxin concentration.

-

Construct a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

-

Analyze the voltage-dependence of activation and inactivation by fitting the data to a Boltzmann function.

-

Conclusion and Future Directions

This compound, with its stable ICK motif, represents a fascinating example of nature's ingenuity in creating potent and selective biomolecules. Its ability to modulate the activity of both Nav1.5 and Kv2.1 channels makes it a valuable pharmacological tool for studying the structure and function of these important ion channels. The inherent stability of the ICK scaffold also makes it a promising template for the design of novel therapeutics targeting a range of ion channel-related diseases. Further research into the precise molecular determinants of this compound's interaction with its target channels will undoubtedly pave the way for the development of next-generation channel modulators with improved selectivity and efficacy.

References

- 1. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Nav1.5 blocker [smartox-biotech.com]

- 3. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Jingzhaotoxin-III: A Technical Guide to a Selective Gating Modifier of Voltage-Gated Ion Channels

Executive Summary

Jingzhaotoxin-III (JZTX-III) is a peptide neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2] As a member of the inhibitor cystine knot (ICK) structural family, JZTX-III functions as a potent and selective gating modifier of specific voltage-gated ion channels.[2][3] It exhibits high affinity for the cardiac sodium channel NaV1.5 and the potassium channel Kv2.1, while showing negligible effects on other tested NaV and Kv subtypes.[4] Its mechanism involves binding to the voltage-sensing domain of these channels, trapping them in a closed or resting state and thereby inhibiting their activation.[2][4][5] This high selectivity, particularly for NaV1.5, makes JZTX-III an invaluable pharmacological tool for dissecting the structure-function relationships of ion channels and a potential lead compound for developing therapeutics targeting cardiac arrhythmias or cancer, where NaV1.5 and Kv2.1 play critical roles. This document provides a comprehensive overview of JZTX-III's molecular profile, pharmacological activity, mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Voltage-gated ion channels are fundamental transmembrane proteins responsible for generating and propagating action potentials in excitable cells.[6] Their precise regulation is critical for physiological processes ranging from neuronal communication to cardiac muscle contraction. Animal venoms, particularly from spiders and scorpions, are a rich source of peptide toxins that have evolved to target these channels with high specificity and affinity.[3][7] These toxins, often referred to as gating modifiers, do not block the ion-conducting pore but instead bind to the channel's voltage-sensing domains (VSDs), altering their activation or inactivation kinetics.[5][7]

This compound (JZTX-III), derived from the venom of the tarantula Chilobrachys jingzhao, has emerged as a unique gating modifier due to its selective inhibition of the cardiac sodium channel NaV1.5 and the potassium channel Kv2.1.[1][2][4] This specificity distinguishes it from many other spider toxins and provides a powerful molecular probe for studying the distinct biophysical properties of these channel isoforms.

Molecular Profile of this compound

JZTX-III is a 36-amino acid peptide stabilized by three disulfide bridges, forming a characteristic inhibitor cystine knot (ICK) motif.[1][2] This compact, stable structure is common among spider toxins and contributes to their resistance to proteolysis.[2][3] The solution structure of JZTX-III has been determined by NMR, revealing a hydrophobic patch surrounded by charged residues, which is crucial for its interaction with ion channels.[2]

| Property | Value | Reference |

| Abbreviation | JZTX-III; β-TRTX-Cj1α | [4] |

| Source | Chilobrachys jingzhao (Chinese tarantula) | [1] |

| Molecular Weight | 3919.5 Da | |

| Formula | C174H241N47O46S6 | |

| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP | |

| Structure | Inhibitor Cystine Knot (ICK) motif; 3 disulfide bridges (C4-C19, C11-C24, C18-C31) | [1][2] |

Pharmacological Activity and Selectivity

JZTX-III's primary value lies in its selective inhibition of a narrow range of ion channels. It potently modulates NaV1.5 and Kv2.1 while having no significant effect on a panel of other closely related channel subtypes.

Quantitative Data on Channel Inhibition

The inhibitory potency of JZTX-III has been quantified using electrophysiological techniques, primarily whole-cell patch clamp. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its selectivity.

| Target Channel | Cell Type | Potency (IC50 / Kd) | Effect | Reference |

| NaV1.5 (human) | HEK293T cells | IC50: ~604 nM | Inhibition of activation | [8] |

| NaV1.5 (isoform unspecified) | - | IC50: 348 nM | Selective blocker | |

| NaV1.5 (in heart/cancer cells) | - | IC50: ~350 nM | Inhibition of activation | [4] |

| TTX-resistant VGSCs | Rat cardiac myocytes | IC50: 380 nM | Inhibition of activation | [1] |

| Kv2.1 | - | IC50: ~700 nM | Inhibition | [4] |

| Kv2.1 | - | Kd: 430 nM | Binding | [2] |

| NaV1.2, NaV1.4, NaV1.6, NaV1.7 | - | No effect | N/A | [4] |

| Kv1.1, Kv1.2, Kv1.3 | - | No effect | N/A | [5] |

| Kv1.4, Kv3.1, Kv4.1-4.3 | - | No effect | N/A | [4] |

| VGCCs | Dorsal root ganglion neurons | No effect | N/A | [1] |

Effects on Channel Gating Kinetics

As a gating modifier, JZTX-III alters the voltage-dependent properties of its target channels rather than occluding the pore. Its primary effect is to make channel activation more difficult.

| Parameter | Effect | Channel | Reference |

| Activation Threshold | 10-mV depolarizing shift | TTX-r VGSCs (cardiac) | [1] |

| Voltage Dependence of Activation | Shifted to more positive potentials | NaV and Kv2.1 channels | [5] |

| Channel State | Traps voltage sensor in the closed state | NaV and Kv2.1 channels | [5] |

| Fast Inactivation | Slows at high concentrations (>1 µM) | hNaV1.5 | [9] |

Mechanism of Action: Voltage Sensor Trapping

The mechanism of JZTX-III is a classic example of "voltage sensor trapping." Voltage-gated ion channels possess four homologous domains (I-IV), each containing a voltage-sensing module (segments S1-S4). The positively charged S4 segment moves in response to changes in membrane potential, initiating channel opening.[10] JZTX-III binds to an extracellular loop connecting the S3 and S4 segments, primarily in domain II (DII) of the NaV1.5 channel.[4][8] This binding site is known as neurotoxin receptor site 4.[1][4][7] By docking to this site, JZTX-III physically impedes the outward movement of the DII-S4 voltage sensor, effectively trapping the channel in a closed conformation and requiring a stronger depolarization to activate.

Caption: JZTX-III binds the DIIS3-S4 loop, trapping the S4 voltage sensor and inhibiting activation.

Molecular Basis of Toxin-Channel Interaction

The high selectivity of JZTX-III for NaV1.5 over other sodium channel isoforms has been elucidated through site-directed mutagenesis and molecular modeling studies.[8] The interaction is governed by specific electrostatic and hydrophobic contacts between key residues on both the toxin and the channel.

-

Key Toxin Residues: Alanine-scanning mutagenesis has identified two acidic residues at the N-terminus (Asp1, Glu3) and a large hydrophobic patch formed by four tryptophan residues (Trp8, Trp9, Trp28, Trp30) as critical for binding to NaV1.5.[4][8]

-

Key Channel Residues: The selectivity for NaV1.5 is primarily conferred by a single arginine residue (Arg800) located in the DIIS3-S4 linker.[8] This residue is not conserved in JZTX-III-insensitive NaV subtypes. Mutating this residue in NaV1.5 (R800D) dramatically decreases toxin affinity, while introducing it into the corresponding position in NaV1.7 (D816R) significantly increases sensitivity to JZTX-III.[8]

References

- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal toxins acting on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smartox-biotech.com [smartox-biotech.com]

- 5. Jingzhaotoxin-IX, a novel gating modifier of both sodium and potassium channels from Chinese tarantula Chilobrachys jingzhao - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Jingzhaotoxin-III in Cardiac Myocyte Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jingzhaotoxin-III (JZTX-III) is a peptide toxin isolated from the venom of the Chinese spider, Chilobrachys jingzhao.[1][2] Comprising 36 amino acid residues stabilized by three disulfide bridges, JZTX-III has emerged as a valuable pharmacological tool for the investigation of cardiac electrophysiology.[1] Its high selectivity for the cardiac voltage-gated sodium channel subtype NaV1.5 makes it a potent and specific modulator of cardiac myocyte function.[3] These application notes provide a comprehensive overview of JZTX-III, its mechanism of action, and detailed protocols for its use in studying cardiac myocytes.

Mechanism of Action

This compound selectively inhibits the tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) found in cardiac myocytes.[1] Its primary target is the NaV1.5 channel isoform, which is crucial for the initiation and propagation of the cardiac action potential.[3] The toxin is thought to bind to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV1.5 channel alpha subunit.[1][3] This interaction does not block the pore but instead modifies the channel's gating properties. Specifically, JZTX-III causes a depolarizing shift in the voltage-dependence of activation, making it more difficult to open the channel in response to membrane depolarization.[1]

In addition to its effects on sodium channels, JZTX-III has also been shown to bind to the Kv2.1 potassium channel, although its primary characterized effect in cardiac myocytes is on NaV1.5.[2][4] This dual activity, though less pronounced for Kv2.1, should be considered when designing and interpreting experiments.

Signaling Pathway of JZTX-III in Cardiac Myocytes

Caption: Mechanism of this compound action on cardiac myocyte NaV1.5 channels.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound activity.

| Parameter | Value | Channel/Cell Type | Reference |

| IC50 | 0.38 µM (380 nM) | Tetrodotoxin-resistant VGSCs in rat cardiac myocytes | [1] |

| IC50 | 348 nM | NaV1.5 Channels | [3] |

| Kd | 0.43 µM | Kv2.1 Channel | [4] |

| Effect on Activation | 10 mV depolarizing shift | Tetrodotoxin-resistant VGSCs in rat cardiac myocytes | [1] |

Experimental Protocols

Electrophysiological Recording of Na+ Currents in Isolated Cardiac Myocytes

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of JZTX-III on NaV1.5 currents.

Materials:

-

Isolated primary adult ventricular myocytes (e.g., from rat or mouse)

-

This compound (reconstituted in appropriate solvent as per manufacturer's instructions)

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Patch-clamp amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope with perfusion system

Procedure:

-

Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Allow myocytes to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a healthy, rod-shaped myocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -120 mV to ensure complete recovery of sodium channels from inactivation.

-

To elicit sodium currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).

-

After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of JZTX-III (e.g., starting from 100 nM to 1 µM).

-

Record sodium currents at various concentrations of JZTX-III to determine the dose-response relationship and calculate the IC50.

-

To study the voltage-dependence of activation, measure the peak current at each voltage step and normalize it to the maximum current. Fit the data with a Boltzmann function before and after JZTX-III application.

Calcium Imaging in Cardiac Myocytes

While JZTX-III's primary effect is on sodium channels, downstream consequences on calcium handling can be investigated. This protocol outlines a method for measuring intracellular calcium transients.

Materials:

-

Isolated cardiac myocytes

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Confocal microscope with a 488 nm laser line and appropriate emission filters

-

Field stimulation electrodes

Procedure:

-

Load isolated myocytes with 5-10 µM Fluo-4 AM (with 0.02% Pluronic F-127) in Tyrode's solution for 20-30 minutes at room temperature.

-

Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.

-

Place the coverslip with dye-loaded cells in a perfusion chamber on the confocal microscope.

-

Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.

-

Acquire baseline calcium transients using line-scan mode to achieve high temporal resolution.

-

Perfuse the chamber with Tyrode's solution containing JZTX-III at a concentration expected to affect excitability (e.g., 500 nM).

-

Continue pacing and record changes in the amplitude, duration, and kinetics of the calcium transients. A reduction in excitability due to NaV1.5 inhibition may lead to altered or failed calcium transients.

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the effects of this compound on cardiac myocytes.

Caption: Experimental workflow for studying this compound effects on cardiac myocytes.

Safety and Handling

This compound is a potent toxin and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) provided by the supplier for detailed handling and disposal instructions. For research use only. Not for human or veterinary use.

References

- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Jingzhaotoxin-III in Cancer Cell Line Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Jingzhaotoxin-III in cancer cell line research. This compound, a peptide toxin isolated from the venom of the Chinese spider Chilobrachys jingzhao, has emerged as a valuable tool for investigating the role of voltage-gated sodium channels (VGSCs) in cancer pathophysiology.[1] Its high selectivity for the Nav1.5 sodium channel subtype makes it particularly useful for studying cancers where this channel is overexpressed.[2][3][4]

Introduction

This compound is a 36-amino acid peptide that selectively blocks the Nav1.5 voltage-gated sodium channel.[1][2] While its effects have been extensively studied in cardiac myocytes, its application in oncology is a growing field of interest.[1][5] The Nav1.5 channel, encoded by the SCN5A gene, is often aberrantly expressed in various cancer cells, including breast, colon, and prostate cancer, where its activity is linked to enhanced cellular invasion and metastasis. This compound offers a specific means to probe the function of Nav1.5 in these processes and to evaluate its potential as a therapeutic target.

Mechanism of Action

This compound selectively inhibits the activation of the Nav1.5 channel, with a reported IC50 value of approximately 350 nM in human MDA-MB-231 breast cancer cells.[2] It is important to note that it is inactive on other sodium channel subtypes such as Nav1.2, Nav1.4, Nav1.6, and Nav1.7, highlighting its specificity.[2][3][4] The toxin is believed to bind to receptor site 4 on the channel.[1][2] In addition to its primary target, this compound has also been shown to inhibit the Kv2.1 potassium channel, albeit with a lower affinity (IC50 of ~700 nM).[2][6] This dual activity should be considered when interpreting experimental results.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity on ion channels relevant to cancer research.

| Toxin | Target Ion Channel | Cell Line | IC50 Value | Reference |

| This compound | Nav1.5 | Human MDA-MB-231 breast cancer cells | ~350 nM | [2] |

| This compound | Nav1.5 | Rat cardiac myocytes | 0.38 µM | [1][5] |

| This compound | Kv2.1 | Not specified | ~700 nM | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without toxin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on key signaling proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the Nav1.5 channel.

Experimental Workflow for Investigating this compound Effects

Caption: Workflow for studying this compound in cancer cells.

Hypothetical Downstream Signaling Cascade Affected by this compound

While direct evidence for this compound's impact on specific downstream signaling in cancer is limited, blocking Nav1.5 is known to affect pathways involved in cell survival and proliferation. The following diagram illustrates a plausible cascade.

Caption: Potential downstream effects of this compound.

References

- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]

- 4. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]

- 5. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]

- 6. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Recombinant Expression of Jingzhaotoxin-III in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jingzhaotoxin-III (JZTX-III) is a 36-residue peptide cardiotoxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2][3] It is a promising candidate for drug development due to its specific inhibitory effects on the human voltage-gated potassium channel subtype hKv2.1 and the sodium channel subtype hNav1.5, which are predominantly expressed in cardiac myocytes.[1][2][3] Natural extraction from venom yields insufficient quantities for extensive research and clinical applications, making recombinant expression a critical alternative.[1][2][3] This document outlines a detailed protocol for the efficient expression and purification of bioactive recombinant this compound (rJZTX-III) in Escherichia coli.

The expression of disulfide-bond-rich peptides like JZTX-III in the reducing cytoplasmic environment of typical E. coli strains like BL21 (DE3) is often challenging, leading to misfolding and aggregation.[1][4] To overcome this, the use of specialized strains such as SHuffle T7 Express, which has a more oxidizing cytoplasm, is recommended to facilitate correct disulfide bond formation.[1][3] Furthermore, the utilization of a fusion tag, such as Small Ubiquitin-like Modifier (SUMO), can enhance protein solubility and expression.

Data Presentation

A summary of the quantitative data for the recombinant expression of JZTX-III in E. coli is presented below.

| Parameter | Value | Reference |

| Expression System | Galactose auto-induction system | [1][2][3] |

| Host Strain | E. coli SHuffle T7 Express | [1][2][3] |

| Expression Vector | pWS-SUMO-JZTX-III | [1] |

| Fusion Tag | His6-SUMO | [1] |

| Purification Method | Ni-NTA Affinity Chromatography | [1][2][3] |

| Final Yield | 12.1 mg/L of purified bioactive rJZTX-III | [1][2][3] |

| Bioactivity (IC50) | 348 nM (on hNav1.5 channels) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the recombinant expression and purification of JZTX-III.

Construction of the Expression Vector (pWS-SUMO-JZTX-III)

-

Gene Synthesis and Cloning: The gene sequence encoding this compound is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into a suitable expression vector, such as pWS, containing a His6-SUMO fusion tag upstream of the multiple cloning site. A terminal codon should be included at the 3'-end of the JZTX-III gene.[3]

-

Vector Verification: The integrity of the final recombinant plasmid (pWS-SUMO-JZTX-III) is confirmed by DNA sequencing.[3]

Transformation of E. coli

-

Host Strain: The chemically competent E. coli SHuffle T7 Express cells are used for transformation.[1]

-

Transformation Protocol:

-

Thaw a 50 µL aliquot of competent cells on ice.

-

Add 1-5 µL of the pWS-SUMO-JZTX-III plasmid to the cells.

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-90 seconds.[5]

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 250-950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

-

Plate the transformed cells on a Luria-Bertani (LB) agar plate containing the appropriate antibiotic for selection.

-

Incubate the plate overnight at 30°C.[1]

-

Expression of Recombinant JZTX-III

-

Starter Culture: Inoculate a single colony of the transformed E. coli SHuffle T7 Express into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 30°C with shaking at 220 rpm.

-

Auto-induction:

-

Inoculate a larger volume of ZYM-505 auto-induction medium with the overnight starter culture (e.g., at a 1:100 ratio).[1][3]

-

The ZYM-505 medium consists of 1% N-Z-amine AS, 0.5% yeast extract, 25 mmol/L Na2HPO4, 25 mmol/L KH2PO4, 50 mmol/L NH4Cl, 5 mmol/L Na2SO4, 2 mmol/L MgSO4, 0.5% glycerol, and 0.05% glucose.[3]

-

Incubate the culture at 30°C with vigorous shaking (220 r/min).[1]

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Harvest the cells when the OD600 stops increasing, typically by centrifugation.

-

Cell Lysis and Purification

-

Cell Lysis:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

In situ Purification using Ni-NTA Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer.[1]

-

Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His6-SUMO-JZTX-III fusion protein with an elution buffer containing a high concentration of imidazole.

-

Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the fusion protein.

-

Cleavage of the Fusion Tag and Final Purification

-

SUMO Protease Cleavage:

-

Suspend the Ni-NTA resin with the bound fusion protein in a protease buffer.[1][3]

-

Add SUMO protease to a final concentration of 20 U/mg of fusion protein.[1][3]

-

Incubate the cleavage reaction overnight at 30°C with shaking.[1][3]

-